![molecular formula C16H17N5OS B2584967 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide CAS No. 893930-97-7](/img/structure/B2584967.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide
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Overview
Description
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This structure is a common feature in a series of compounds that were designed to inhibit CDK2 .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antibacterial Evaluation of Heterocyclic Compounds : Research has shown the synthesis of new heterocyclic compounds containing a sulfonamido moiety, indicating potential antibacterial applications. These compounds, through various synthetic pathways, have demonstrated high antibacterial activities, suggesting their relevance in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher activity than reference drugs, highlighting their potential in antimicrobial and anticancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Imaging and Diagnostic Applications
- Imaging the Translocator Protein (18 kDa) with PET : The synthesis and evaluation of radioligands, such as [18F]PBR111, derived from the pyrazolo[1,5-a]pyrimidineacetamides series for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlight its utility in diagnosing and studying neuroinflammation and other neurological conditions (Dollé et al., 2008).
Chemical Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : The compound has been involved in studies focusing on the synthesis of heterocyclic compounds with potential biological activities. These include the development of new pyrimidines, pyrazoles, and other derivatives through various chemical reactions, offering insights into their chemical properties and applications in medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
Neurological Research
- Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), associated with neuroinflammatory processes. These compounds, with subnanomolar affinity for TSPO, are useful for in vivo PET imaging, providing valuable tools for the early detection and monitoring of neuroinflammation (Damont et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target the tyrosine-protein kinase syk in humans . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress.
Mode of Action
It’s suggested that similar compounds might exert their effects through strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the target enzyme .
Future Directions
The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It was selected for further investigations due to its significant alteration in cell cycle progression and induction of apoptosis within HCT cells . Future research may focus on further exploring its potential as a cancer treatment.
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-4-5-13(11(2)6-10)21-15-12(7-20-21)16(19-9-18-15)23-8-14(22)17-3/h4-7,9H,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOTQDEQJTZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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